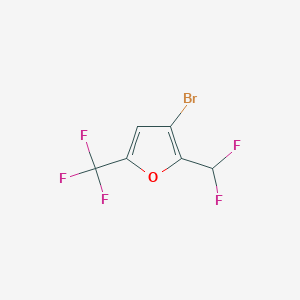

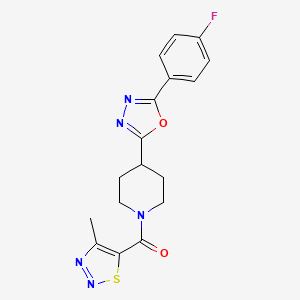

![molecular formula C16H14BrNO2 B2537966 2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 58895-73-1](/img/structure/B2537966.png)

2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Übersicht

Beschreibung

2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H14BrNO2 and its molecular weight is 332.197. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemosensor Development

New derivatives of benzo[de]isoquinoline-1,3-dione, including those related to 2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have been developed for high chemosensor selectivity in determining anions. These compounds demonstrate potential in analytical chemistry for detecting specific anionic species (Tolpygin et al., 2012).

Antiviral Compounds

Brominated derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione have been studied for their crystal structures, suggesting potential in antiviral applications. These compounds, sharing structural similarities with this compound, could contribute to the development of novel antiviral agents (Baughman et al., 1995).

Cyclization Reactions

The cyclization of derivatives like this compound has been explored, leading to the formation of various hydrohalides and subsequent conversion into other derivatives. This demonstrates its versatility in synthetic organic chemistry (Zborovskii et al., 2011).

Antimicrobial Activity

Aminoalkyl derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione have shown potent antibacterial and antifungal activities. The structure-activity relationship of these compounds provides insights into designing new antimicrobial agents (Kuran et al., 2012).

Synthesis and Characterization

Efficient synthesis methods for compounds related to this compound have been developed, highlighting their potential in chemical research. These methods contribute to understanding the chemical properties and potential applications of such compounds (Sakram et al., 2018).

Fluorescent Chemosensors

Benzoisoquinoline-1,3-dione derivatives have been utilized as electron acceptors in the development of donor-acceptor type thermally activated delayed fluorescent emitters. This application is significant in the field of materials science, particularly in developing new fluorescent materials (Yun & Lee, 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Isoquinoline derivatives, a class to which this compound belongs, have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Isoquinoline derivatives are known to interact with their targets in a variety of ways, depending on the specific structure of the compound and the nature of the target .

Biochemical Pathways

Isoquinoline derivatives have been reported to influence a variety of biochemical pathways, particularly those related to infective pathogens and neurodegenerative disorders .

Result of Action

Isoquinoline derivatives have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Eigenschaften

IUPAC Name |

2-(4-bromobutyl)benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO2/c17-9-1-2-10-18-15(19)12-7-3-5-11-6-4-8-13(14(11)12)16(18)20/h3-8H,1-2,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEQCSSYYLIIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2537889.png)

![13-Methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2537890.png)

![2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537892.png)

![2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2537895.png)

![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/no-structure.png)

![N-[(benzylamino)carbonyl]-2-chloropropanamide](/img/structure/B2537903.png)